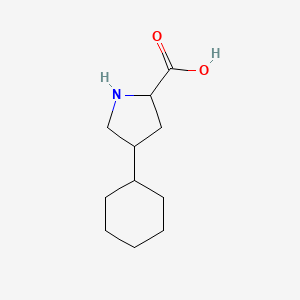
Streptokinase
概要
説明
Streptokinase is a purified fibrinolytic bacterial protein used to break down thrombosis in myocardial infarction, pulmonary embolism, and venous thromboembolism . It is a thrombolytic medication activating plasminogen by a nonenzymatic mechanism . It is used to break down clots in some cases of myocardial infarction (heart attack), pulmonary embolism, and arterial thromboembolism .
Molecular Structure Analysis
Streptokinase is a plasminogen (Pg) activator secreted by a number of streptococcal strains. Kinetic analysis and equilibrium binding studies using active site fluorescently-labeled Pg and plasmin (Pm) have recently allowed dissection of the complicated mechanism of SK-induced Pg activation .Chemical Reactions Analysis
Streptokinase creates an active complex which promotes the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin. Plasmin in turn degrades the fibrin matrix of the thrombus, thereby exerting its thrombolytic action .科学的研究の応用
- Clinical Use : Administered intravenously to improve lung function and prevent further complications .
Myocardial Infarction (Heart Attack) Treatment
Pulmonary Embolism Management
Deep Vein Thrombosis (DVT)
Arterial Thromboembolism and Thrombosis
Arteriovenous Fistula Occlusion and Thrombosis
Preventing Postoperative Adhesions
作用機序
Target of Action
Streptokinase, also known as Estreptoquinasa, primarily targets plasminogen , a protein that is converted into plasmin . Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
Streptokinase forms a highly specific 1:1 enzymatic complex with plasminogen . This complex promotes the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin . This interaction leads to significant changes in the fibrinolytic system, promoting the breakdown of blood clots .
Biochemical Pathways
The activation of plasminogen by Streptokinase leads to the formation of plasmin, which degrades the fibrin matrix of the thrombus . This process is part of the fibrinolytic system, a biochemical pathway that regulates the breakdown of blood clots . The degradation of fibrin clots results in the production of fibrin degradation products, which have further downstream effects on coagulation and fibrinolysis .
Pharmacokinetics
Streptokinase is metabolized in the liver via proteolysis . It is excreted via urine as peptides . The elimination half-life of the streptokinase-plasminogen activator complex is approximately 80 minutes . These properties impact the bioavailability of Streptokinase and its effectiveness as a thrombolytic agent .
Result of Action
The primary result of Streptokinase’s action is the degradation of fibrin clots, leading to the dissolution of blood clots or arterial blockages . This action is particularly beneficial in the treatment of conditions such as myocardial infarction (heart attack), pulmonary embolism, and arterial thromboembolism .
Safety and Hazards
Streptokinase may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864144 | |
| Record name | 4-Cyclohexylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estreptoquinasa | |
CAS RN |
1219214-76-2, 9002-01-1 | |
| Record name | 4-Cyclohexylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kinase (enzyme-activating), strepto- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

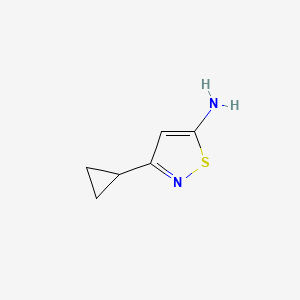
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
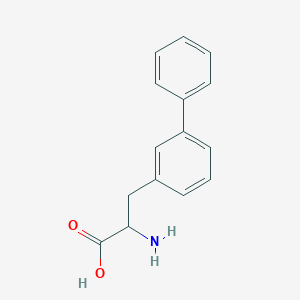
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
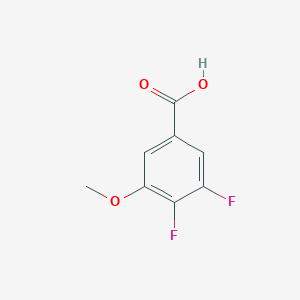




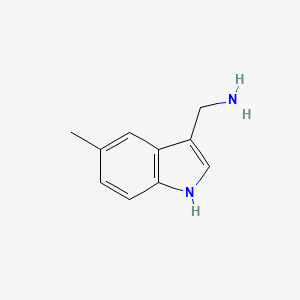
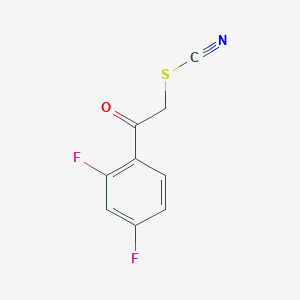
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)
